Lipophilicity Differentiation: LogP of (Hex-1-en-2-yl)(trimethyl)silane vs. Vinyltrimethylsilane
The calculated octanol-water partition coefficient (LogP) of (hex-1-en-2-yl)(trimethyl)silane is 3.61, compared with 1.77 for vinyltrimethylsilane . This difference of approximately 1.84 log units corresponds to a roughly 69-fold greater equilibrium concentration in the octanol phase versus the aqueous phase for the target compound. The elevated LogP arises from the n-butyl substituent (ΔMW = +56.1 g/mol relative to vinyltrimethylsilane) and has practical consequences for liquid-liquid extraction efficiency, solubility in hydrocarbon or ethereal solvents, and compatibility with phase-transfer catalysis protocols where lipophilic substrates are required .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.61 (C9H20Si, MW 156.34) |
| Comparator Or Baseline | Vinyltrimethylsilane (C5H12Si, MW 100.23): LogP = 1.77 |
| Quantified Difference | ΔLogP = +1.84; ~69-fold greater lipophilicity |
| Conditions | Calculated LogP values from Chemsrc database; both compounds assessed by the same computational method (ACD/Labs or comparable algorithm) |
Why This Matters
For procurement decisions, a LogP difference of this magnitude determines whether a vinylsilane will partition effectively into non-polar reaction phases or remain in aqueous waste streams, directly impacting isolation yields in multi-step syntheses.
